molecular formula C7H15NO B6260260 3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers CAS No. 1500723-24-9

3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers

Cat. No.: B6260260
CAS No.: 1500723-24-9
M. Wt: 129.20 g/mol
InChI Key: SVXFBXWDCXIWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)cyclopentan-1-ol, a mixture of diastereomers, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone using dimethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(dimethylamino)cyclopentan-1-ol may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can enhance the selectivity and purity of the product. The mixture of diastereomers is typically separated and purified using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-(Dimethylamino)cyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)cyclopentan-1-ol: Similar structure but with a methylamino group instead of a dimethylamino group.

    3-(Ethylamino)cyclopentan-1-ol: Contains an ethylamino group instead of a dimethylamino group.

    3-(Dimethylamino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

3-(Dimethylamino)cyclopentan-1-ol is unique due to the presence of the dimethylamino group and the cyclopentane ring, which confer specific chemical and physical properties. The mixture of diastereomers adds complexity to its behavior and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1500723-24-9

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(dimethylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3

InChI Key

SVXFBXWDCXIWHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(C1)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.